molecular formula C8H10N2 B563824 (1,8-13C2)oct-4-enedinitrile CAS No. 1185245-34-4

(1,8-13C2)oct-4-enedinitrile

Cat. No.: B563824
CAS No.: 1185245-34-4
M. Wt: 136.167
InChI Key: IEJCIJGHMBBDMU-QDZBZLPOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,8-13C2)oct-4-enedinitrile typically involves the incorporation of carbon-13 isotopes into the molecular structure. One common method is the reaction of a precursor compound with a carbon-13 labeled reagent under controlled conditions. The reaction conditions often include the use of solvents like chloroform, dichloromethane, ethyl acetate, and methanol.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes strict process parameter control to ensure product quality and may involve custom synthesis for specific structural needs.

Chemical Reactions Analysis

Types of Reactions

(1,8-13C2)oct-4-enedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Mechanism of Action

The mechanism of action of (1,8-13C2)oct-4-enedinitrile involves its interaction with specific molecular targets and pathways. The stable isotope labeling allows researchers to trace the compound’s movement and transformation within biological systems. This helps in understanding the metabolic pathways and the compound’s role in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its stable isotope labeling, which provides distinct advantages in research applications. The carbon-13 labeling allows for precise tracking and analysis in various scientific studies, making it a valuable tool in fields like chemistry, biology, and environmental science.

Properties

IUPAC Name

(1,8-13C2)oct-4-enedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c9-7-5-3-1-2-4-6-8-10/h1-2H,3-6H2/i7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJCIJGHMBBDMU-BFGUONQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#N)C=CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[13C]#N)C=CCC[13C]#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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